molecular formula C12H13N5O2S B11700639 2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

2-(5-amino-1,3,4-thiadiazol-2-yl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11700639
M. Wt: 291.33 g/mol
InChI Key: VUHHRUJPFWYNEA-VGOFMYFVSA-N
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Description

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is a complex organic compound belonging to the class of thiadiazoles Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 5-amino-1,3,4-thiadiazole, which is then reacted with acetohydrazide. The final step involves the condensation of the resulting intermediate with 4-methoxybenzaldehyde under acidic or basic conditions to form the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols .

Scientific Research Applications

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5-mercapto-1,3,4-thiadiazole
  • 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
  • 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid

Uniqueness

2-(5-amino-1,3,4-thiadiazol-2-yl)-N’-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both the thiadiazole ring and the methoxyphenyl moiety. These structural elements contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C12H13N5O2S

Molecular Weight

291.33 g/mol

IUPAC Name

2-(5-amino-1,3,4-thiadiazol-2-yl)-N-[(E)-(4-methoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C12H13N5O2S/c1-19-9-4-2-8(3-5-9)7-14-15-10(18)6-11-16-17-12(13)20-11/h2-5,7H,6H2,1H3,(H2,13,17)(H,15,18)/b14-7+

InChI Key

VUHHRUJPFWYNEA-VGOFMYFVSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)N

Canonical SMILES

COC1=CC=C(C=C1)C=NNC(=O)CC2=NN=C(S2)N

Origin of Product

United States

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